4,4'-Dichloro Diphenyl Sulfide
Overview
Description
4,4'-Dichloro Diphenyl Sulfide, also known as 4,4’-dichlorodiphenyl sulfide, is an organic compound with the molecular formula C12H8Cl2S. It is a derivative of diphenyl sulfide where both phenyl rings are substituted with chlorine atoms at the para positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It’s known that the compound is used for proteomics research , suggesting that it may interact with proteins or enzymes within the cell.
Biochemical Pathways
A study on a similar compound, 4,4’-di-cdps, showed that it caused oxidative stress in green algae, inhibiting the activities of antioxidant enzymes and increasing malondialdehyde content . It’s possible that 4,4’-Dichloro Diphenyl Sulfide may have similar effects, but more research is needed to confirm this.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
As mentioned earlier, similar compounds have been shown to cause oxidative stress in cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dichloro Diphenyl Sulfide. For instance, its insolubility in water could affect its distribution in aquatic environments . Additionally, its stability could be influenced by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4'-Dichloro Diphenyl Sulfide can be synthesized through several methods. One common method involves the reaction of 4-chlorothiophenol with 4-chloroiodobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, bis(4-chlorophenyl) sulfide can be produced by the reaction of 4-chlorophenylthiol with sulfur dichloride. This method involves the use of a catalyst such as aluminum chloride and is conducted under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form bis(4-chlorophenyl) sulfoxide and bis(4-chlorophenyl) sulfone.
Reduction: The compound can be reduced to 4-chlorophenylthiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Bis(4-chlorophenyl) sulfoxide, bis(4-chlorophenyl) sulfone.
Reduction: 4-Chlorophenylthiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Bis(4-chlorophenyl) disulfide: Similar in structure but contains a disulfide bond instead of a sulfide bond.
Bis(4-chlorophenyl) sulfone: Contains a sulfone group instead of a sulfide group, leading to different chemical properties and reactivity.
4,4’-Dichlorodiphenyl sulfoxide: An intermediate oxidation product of bis(4-chlorophenyl) sulfide.
Uniqueness: 4,4'-Dichloro Diphenyl Sulfide is unique due to its specific reactivity and the ability to undergo various chemical transformations. Its structure allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEPOVIWHVRBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199761 | |
Record name | Sulfide, bis(p-chlorophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-10-2 | |
Record name | 1,1′-Thiobis[4-chlorobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5181-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-chlorophenyl)sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-chlorophenyl) sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfide, bis(p-chlorophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-chlorophenyl) Sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(4-chlorophenyl)sulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456Z3RW94H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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